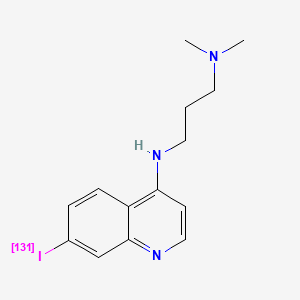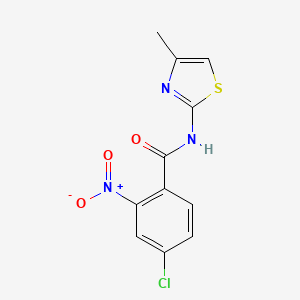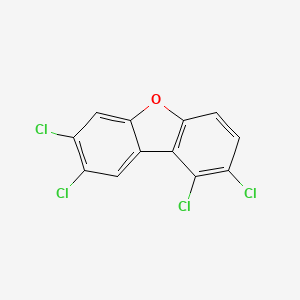
1,2,7,8-四氯二苯并呋喃
描述
1,2,7,8-Tetrachlorodibenzofuran (TCDF) is a chlorinated dibenzofuran, a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
TCDF is a byproduct in the synthesis of polychlorinated biphenyls and produced by municipal waste incinerators and open burn sites . Photocatalytic UV degradation of TCDF has been studied in the presence of silver zeolite . Theoretical studies have also explored the reaction mechanisms between TCDF and the methylidyne radical .
Molecular Structure Analysis
The molecular formula of TCDF is C12H4Cl4O . The structure of TCDF includes chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule .
Chemical Reactions Analysis
Theoretical investigations have explored the reaction mechanisms between TCDF and the methylidyne radical . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .
Physical And Chemical Properties Analysis
TCDF has a molecular formula of C12H4Cl4O, an average mass of 305.972 Da, and a monoisotopic mass of 303.901611 Da . The properties most important for understanding the environmental behavior of TCDF appear to be water solubility (WS), vapor pressure (VP), octanol/water partition coefficient (Kow), organic carbon partition coefficient (Koc), and photochemical quantum yield .
科学研究应用
大鼠的代谢和胆汁排泄:已对大鼠中2,3,7,8-四氯二苯并呋喃(TCDF)的代谢进行了研究。鉴定的主要胆汁代谢物包括4-羟基-2,3,7,8-四氯二苯并呋喃和3-羟基-2,7,8-三氯二苯并呋喃 (Burka, McGown, & Tomer, 1990)。
各种物种的药代动力学:开发了一个生理模型,描述了TCDF在大鼠、小鼠和猴子中的分布,表明肝脏是主要的浓集和代谢部位,随后主要通过粪便排泄 (King et al., 1983)。
碳-14标记化合物的合成:已对碳-14标记的2,3,7,8-和1,2,7,8-四氯二苯并呋喃的合成进行了研究,有助于了解这些化合物的化学性质和潜在应用 (Gray, Mcclellan, & Dipinto, 1981)。
大鼠的代谢:对大鼠中1,2,3,7,8-五氯二苯并呋喃(一种相关化合物)的研究突出了它在血液中的快速清除、分布到各种组织以及代谢为极性代谢物,通过胆汁排泄到粪便 (Brewster & Birnbaum, 1988)。
诱导细胞色素P450依赖的单加氧酶活性:在大鼠肝瘤细胞中,TCDF和相关化合物对单加氧酶活性的结构依赖性诱导表明这些化学物质的机制研究潜力 (Zacharewski, Harris, & Safe, 1989)。
AhR作为化疗靶点:已研究了TCDF和相关化合物作为雌激素受体阴性乳腺癌的化疗药物的潜力,突出了芳香烃受体(AhR)在它们作用机制中的作用 (Zhang et al., 2009)。
毒理学评估:对大鼠中各种多氯二苯并呋喃,包括1,2,7,8-四氯二苯并呋喃的毒理学评估研究,提供了关于它们的急性毒性和对肝酶的影响的见解 (Yoshihara et al., 1981)。
安全和危害
TCDD, a compound similar to TCDF, is considered a potential occupational carcinogen . In animals, TCDD causes various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . Studies of humans exposed to TCDD-contaminated materials suggest that TCDD is the cause of observed chloracne, metabolic disorders (porphyria), and other systemic problems and are suggestive of TCDD’s ability to cause cancer .
未来方向
Future research could focus on exploring the potential role of other radicals in the transformation of TCDF. Theoretical investigations could provide new insights into the reactivity of these radicals toward TCDF-like dioxins . Additionally, more research is needed to better understand the formation and degradation of TCDF and similar compounds .
属性
IUPAC Name |
1,2,7,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODWPAQNABOHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C=C32)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207538 | |
| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,7,8-Tetrachlorodibenzofuran | |
CAS RN |
58802-20-3 | |
| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,7,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93O23N0574 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



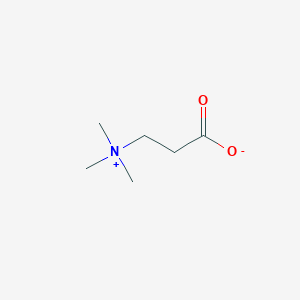
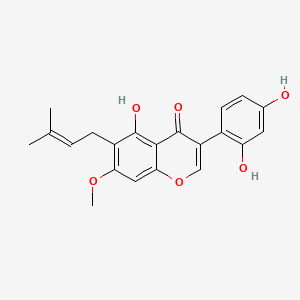
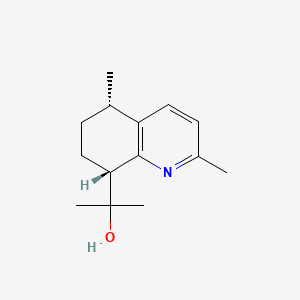
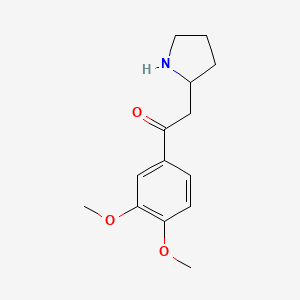
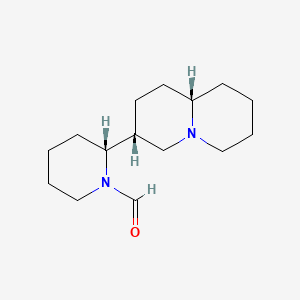
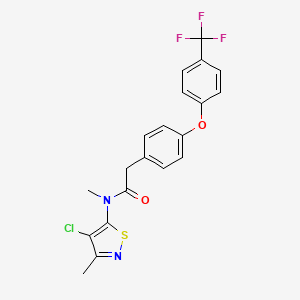
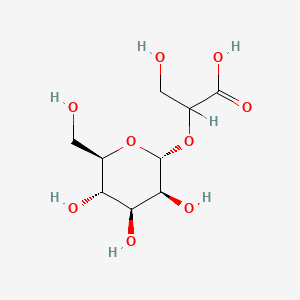
![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)
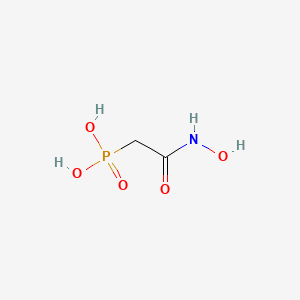
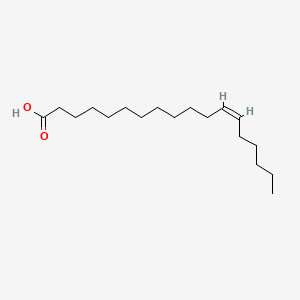
![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)

